N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7): Comprehensive Safety Data, Hazard Profile, and Toxicological Workflows
N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7): Comprehensive Safety Data, Hazard Profile, and Toxicological Workflows
Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Chemical Identity
N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7), also known as 1,3-bis(2-methoxyphenyl)guanidine or di-o-anisylguanidine, is a sterically demanding aryl-guanidine derivative[1]. In industrial and synthetic applications, it is utilized as a robust ligand in organometallic chemistry (e.g., stabilizing alkaline earth metal complexes)[2] and shares structural homology with traditional rubber vulcanization accelerators like 1,3-diphenylguanidine (DPG) and di-o-tolylguanidine (DOTG).
Because the guanidine moiety is highly basic and capable of forming complex hydrogen-bond networks, aryl-guanidines are biologically active. They can interact with DNA minor grooves, inhibit protein kinases[3], and disrupt mitochondrial bioenergetics[4]. This whitepaper synthesizes the physicochemical properties, extrapolated safety data sheet (SDS) hazards, and validated experimental workflows for assessing the toxicity of CAS 6268-03-7.
Physicochemical Properties
Quantitative data essential for formulation, storage, and in vitro assay design are summarized below[1].
| Property | Value | Experimental Relevance |
| Chemical Formula | C₁₅H₁₇N₃O₂ | Determines stoichiometric calculations for dosing. |
| Molecular Weight | 271.32 g/mol | Critical for precise molarity preparation in cell culture. |
| SMILES | COC1=CC=CC=C1NC(=N)NC2=CC=CC=C2OC | Used for in silico predictive toxicology (QSAR). |
| XLogP3 (Predicted) | 2.3 | Indicates moderate lipophilicity; suggests cellular permeability but potential for plasma protein binding. |
| Topological Polar Surface Area | 68.9 Ų | Favorable for intracellular target engagement (e.g., mitochondrial membranes). |
| Stereochemistry | Achiral | Eliminates the need for enantiomeric separation during synthesis. |
Hazard Identification & Toxicological Profile (GHS)
While proprietary SDS data for CAS 6268-03-7 can be sparse, its toxicological profile can be authoritatively extrapolated from its chemical class (diarylguanidines, specifically DPG, CAS 102-06-7)[5]. Diarylguanidines exhibit a consistent pattern of acute toxicity, oxidative stress induction, and reproductive hazards.
GHS Classification (Class-Based Extrapolation)
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Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).
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Skin Irritation: Category 2 (H315 - Causes skin irritation).
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Eye Irritation: Category 2A (H319 - Causes serious eye irritation).
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Reproductive Toxicity: Category 2 (H361f - Suspected of damaging fertility). Multigenerational studies on structural analogs have demonstrated diminished reproduction rates and developmental toxicity[6].
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Aquatic Toxicity: Chronic Category 2 (H411 - Toxic to aquatic life with long-lasting effects).
Mechanistic Causality of Toxicity
The toxicity of aryl-guanidines is not merely a function of non-specific necrosis but is driven by targeted subcellular disruption:
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Mitochondrial Bioenergetic Failure: Aryl-guanidines uncouple the inner and outer mitochondrial membranes. This interferes with the proton gradient required for ATP synthase, leading to severe proton leakage and an irreversible collapse of mitochondrial basal respiration[4].
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Oxidative Stress Cascade: Exposure triggers a surge in Reactive Oxygen Species (ROS). To compensate, cells deplete their antioxidant reservoirs, evidenced by decreased activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH)[6].
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Macromolecular Binding: The steric hindrance provided by the ortho-methoxy groups prevents direct DNA intercalation; instead, these molecules tend to bind to the minor groove of DNA or interact directly with protein kinases, leading to antimetabolic effects[3].
Figure 1: Mechanistic pathway of aryl-guanidine induced cytotoxicity via mitochondrial disruption and oxidative stress.
Safe Handling, Storage, and PPE Protocols
To ensure a self-validating safety system, laboratory personnel must adhere to strict handling guidelines when working with CAS 6268-03-7.
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Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of aerosolized powders.
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Personal Protective Equipment (PPE):
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Gloves: Nitrile gloves (minimum 0.11 mm thickness); double-gloving is recommended during solution preparation.
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Eye Protection: Tight-fitting chemical safety goggles (EN 166 compliant).
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Respiratory: N95 or P100 particulate respirator if handling bulk dry powder outside of a containment hood.
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Storage: Store in a tightly sealed, light-resistant container at 2–8°C (for long-term stability) or ambient room temperature in a desiccator. Keep away from strong oxidizing agents and acids, as the basic guanidine moiety will readily form salts.
Experimental Protocols: In Vitro Toxicity Assessment
To rigorously evaluate the toxicity of N,N'-Bis(2-methoxyphenyl)guanidine, researchers must move beyond simple live/dead assays. The following step-by-step protocol is designed to validate the cause of cell death by coupling viability metrics with real-time mitochondrial bioenergetics[4].
Reagent Preparation
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Stock Solution: Dissolve CAS 6268-03-7 in 100% molecular-grade DMSO to create a 10 mM stock. Causality note: The XLogP3 of 2.3 indicates poor aqueous solubility; DMSO ensures complete dissolution.
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Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM + 10% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.
Cytotoxicity & ROS Quantification (24–72h)
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Seeding: Seed A549 (human lung carcinoma) or HepG2 (hepatocellular carcinoma) cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
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Dosing: Aspirate media and apply the working dilutions of the guanidine derivative. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 µM Menadione for ROS).
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Viability Assay (alamarBlue): After 48 hours, add 10 µL of alamarBlue reagent per well. Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm). Causality note: alamarBlue is preferred over MTT as it is non-toxic, allowing for multiplexing with downstream assays[4].
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ROS Assay (DCFDA): In a parallel plate, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Read fluorescence (Ex 485 nm / Em 535 nm) to quantify intracellular oxidative stress[6].
Mitochondrial Bioenergetics (Seahorse XF96)
Standard viability assays detect cell death but miss the early-stage uncoupling of the electron transport chain (ETC).
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Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight.
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Treatment: Acutely inject CAS 6268-03-7 through the XF96 ports to measure real-time effects on the Oxygen Consumption Rate (OCR).
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Mito Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).
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Data Interpretation: A significant increase in OCR post-guanidine injection, followed by a collapse upon Oligomycin treatment, confirms proton leakage and irreversible mitochondrial damage[4].
Figure 2: Multiplexed experimental workflow for evaluating aryl-guanidine toxicity.
Conclusion
N,N'-Bis(2-methoxyphenyl)guanidine (CAS 6268-03-7) is a potent aryl-guanidine with significant utility in organometallic synthesis. However, drug development professionals and toxicologists must treat it with the same rigorous safety protocols applied to established reproductive and aquatic toxicants like DPG. By utilizing advanced bioenergetic profiling (Seahorse XF) alongside traditional viability assays, researchers can accurately map the oxidative and mitochondrial liabilities of this compound class, ensuring safe handling and precise toxicological characterization.
References
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PubChem. "N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648". National Center for Biotechnology Information.[Link]
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Liu, N., et al. "Alkaline Earth Complexes of a Sterically Demanding Guanidinate Ligand". ResearchGate.[Link]
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Tumir, L. M., et al. "Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity". PubMed Central (PMC).[Link]
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Lee, S., et al. "Assessment of Acute and Multigenerational Toxicity of 1,3-Diphenylguanidine (DPG) on Freshwater Water Fleas: Oxidative Stress, Developmental, and Reproductive Effects". ResearchGate.[Link]
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Agilent Technologies. "Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water". Agilent.[Link]
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National Toxicology Program (NTP). "1,3-Diphenylguanidine Toxicity Studies". National Institutes of Health.[Link]
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Government of Canada. "Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine)". Canada.ca.[Link]
